molecular formula C9H7NO2 B3213055 5-(Furan-2-yl)pyridin-2(1H)-one CAS No. 1111106-28-5

5-(Furan-2-yl)pyridin-2(1H)-one

Cat. No.: B3213055
CAS No.: 1111106-28-5
M. Wt: 161.16 g/mol
InChI Key: OMDKFYJKSJHOMM-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)pyridin-2(1H)-one is an organic compound that features a pyridinone core substituted with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-furylacetonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyridinone ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield improvement, cost reduction, and scalability. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(Furan-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridinone ring can be reduced to form dihydropyridinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridinone rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Furanones and pyridinone derivatives.

    Reduction: Dihydropyridinones.

    Substitution: Various substituted pyridinones and furans.

Scientific Research Applications

5-(Furan-2-yl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

    2-(Furan-2-yl)pyridine: Similar structure but lacks the ketone group.

    5-(Thiophen-2-yl)pyridin-2(1H)-one: Contains a thiophene ring instead of a furan ring.

    5-(Pyridin-2-yl)pyridin-2(1H)-one: Features two pyridine rings.

Uniqueness: 5-(Furan-2-yl)pyridin-2(1H)-one is unique due to the presence of both a furan ring and a pyridinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(furan-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-4-3-7(6-10-9)8-2-1-5-12-8/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDKFYJKSJHOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671762
Record name 5-(Furan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111106-28-5
Record name 5-(Furan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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